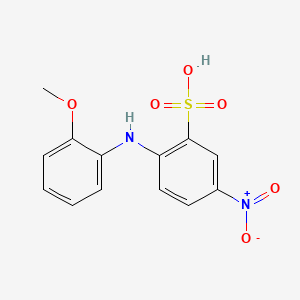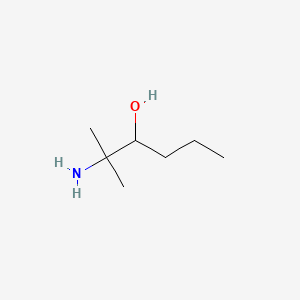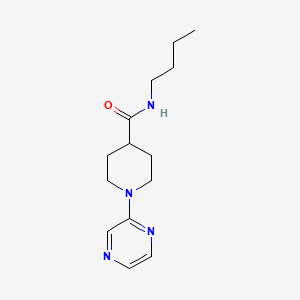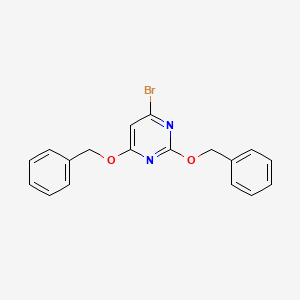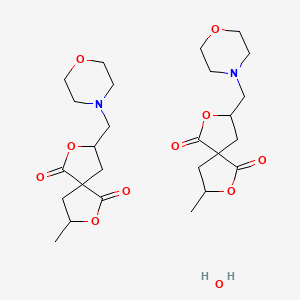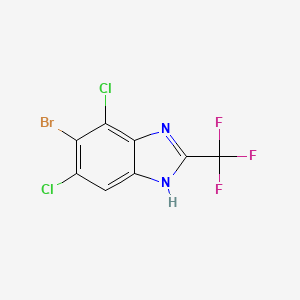![molecular formula C10H11ClN2 B13767698 2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole CAS No. 68426-73-3](/img/structure/B13767698.png)
2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The presence of the chloromethyl group in this compound makes it a versatile intermediate for the synthesis of various derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid . This reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzimidazole ring. The reaction conditions usually involve heating the reaction mixture to reflux for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols to form different derivatives.
Oxidation: The compound can be oxidized to form the corresponding benzimidazole N-oxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding benzimidazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Benzimidazole N-oxide.
Reduction: Benzimidazole.
科学的研究の応用
2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Agriculture: The compound is used in the synthesis of agrochemicals such as fungicides and herbicides.
作用機序
The mechanism of action of 2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound acts by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The chloromethyl group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-1H-benzo[d]imidazole: Lacks the methyl groups at positions 1 and 5.
2-(Bromomethyl)-1,5-dimethyl-1H-benzo[d]imidazole: Contains a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-1H-benzo[d]oxazole: Contains an oxygen atom in place of the nitrogen atom in the benzimidazole ring.
Uniqueness
2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both the chloromethyl group and the methyl groups at positions 1 and 5.
特性
CAS番号 |
68426-73-3 |
|---|---|
分子式 |
C10H11ClN2 |
分子量 |
194.66 g/mol |
IUPAC名 |
2-(chloromethyl)-1,5-dimethylbenzimidazole |
InChI |
InChI=1S/C10H11ClN2/c1-7-3-4-9-8(5-7)12-10(6-11)13(9)2/h3-5H,6H2,1-2H3 |
InChIキー |
XKIXLCDXGSNKEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


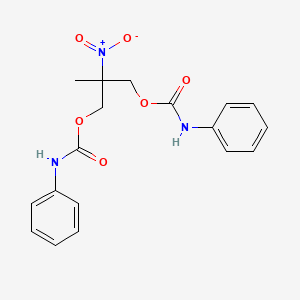
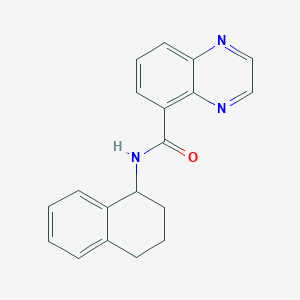

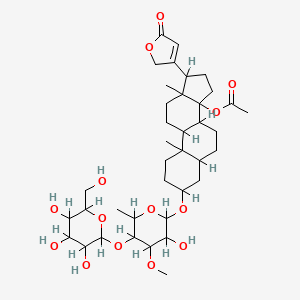
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)
